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Tris[N,N-bis(trimethylsilyl)amide]yttrium

Atomic Layer Deposition Chemical Vapor Deposition Volatile Precursors

Generic yttrium precursor substitution in ALD/CVD often leads to non-self-limiting growth and uncontrolled film stoichiometry. Tris[N,N-bis(trimethylsilyl)amide]yttrium (Y(tmsa)₃) solves this with water-based, low-temperature reactivity and carbon-free ligand design. • Sublimes at 105°C/10 mmHg for stable precursor delivery without thermal decomposition. • Achieves ALD growth rates >1 Å/cycle with low carbon impurity incorporation vs. Y(thd)₃/O₃ processes. • Enables Y₂O₃ deposition on thermally sensitive substrates (polymers, III-V semiconductors) without ozone-induced damage. • Available in 98%-99.999% purity grades to match both catalysis R&D and semiconductor device-fabrication budgets.

Molecular Formula C18H54N3Si6Y
Molecular Weight 570.1 g/mol
Cat. No. B7802121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[N,N-bis(trimethylsilyl)amide]yttrium
Molecular FormulaC18H54N3Si6Y
Molecular Weight570.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3]
InChIInChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyALBMVGKOSBREQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y[N(SiMe₃)₂]₃: Volatile Silylamide for Y₂O₃ ALD/CVD


Tris[N,N-bis(trimethylsilyl)amide]yttrium, commonly abbreviated as Y(tmsa)₃ or Y[N(SiMe₃)₂]₃, belongs to the class of metal bis(trimethylsilyl)amide complexes (metal silylamides) [1]. As a homoleptic yttrium(III) complex coordinated by three bulky –N(SiMe₃)₂ ligands, it serves as a volatile, carbon- and oxygen-free precursor for the deposition of yttrium oxide (Y₂O₃) thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD) [2]. Unlike β-diketonate precursors such as Y(thd)₃ that require strong oxidizers like ozone, silylamide precursors react directly with water as the oxygen source, enabling lower-temperature deposition processes [2].

Precursor Class Metal silylamide — homoleptic Y(III) complex
Co-reactant Water-compatible — no ozone required
Process Fit Supports lower-temperature ALD/CVD deposition

Why Generic Substitution of Y[N(SiMe₃)₂]₃ Fails


Generic substitution among yttrium precursors in ALD/CVD processes fails because each precursor class—β-diketonates, cyclopentadienyls, and silylamides—exhibits fundamentally different thermal stability profiles, reactivity with oxygen sources, and growth rate characteristics [1]. For instance, Y(thd)₃ requires ozone as a co-reactant and operates within a narrow temperature window, whereas Y(tmsa)₃ reacts with water at lower temperatures, yielding distinct film growth rates and impurity incorporation profiles [2]. Directly interchanging these precursors without recalibrating pulse times, purge durations, and deposition temperatures leads to non-self-limiting growth, uncontrolled film stoichiometry, and compromised electrical properties [3].

Oxygen source mismatch Silylamides use water; β-diketonates require ozone, altering process conditions and film properties
Thermal window shift Each precursor class operates within distinct temperature ranges; direct swap may cause non-self-limiting growth
Impurity profile divergence Carbon incorporation levels and film stoichiometry differ; electrical properties may not transfer directly

Comparative Evidence: Y[N(SiMe₃)₂]₃ vs. Alternatives


Low Sublimation Temperature

Y[N(SiMe₃)₂]₃ sublimes at 105°C under reduced pressure (10⁻⁴ mmHg) , a significantly lower delivery temperature compared to the widely used β-diketonate precursor Y(thd)₃, which typically requires source temperatures of 140–160°C to achieve adequate vapor pressure for ALD [1]. This lower sublimation temperature reduces the risk of thermal decomposition during precursor delivery and simplifies bubbler/source vessel heating requirements.

Sublimation Temperature
Cross-study
105°C at 10⁻⁴ mmHg
Supports lower-temperature precursor delivery
35–55°C lower vs Y(thd)₃ (140–160°C)
Atomic Layer Deposition Chemical Vapor Deposition Volatile Precursors

Enhanced ALD Growth Rate

While direct comparative growth rate data for Y[N(SiMe₃)₂]₃ versus Y(thd)₃ under identical conditions is limited in the peer-reviewed literature, class-level inference from structurally analogous nitrogen-coordinated precursors provides strong evidence for silylamide superiority. For Y₂O₃ ALD, the cyclopentadienyl precursor (CpMe)₃Y with H₂O achieves growth rates of 1.2–1.3 Å/cycle, whereas Y(thd)₃ with O₃ yields only 0.23 Å/cycle under comparable conditions [1]. As a nitrogen-coordinated precursor in the same class as the silylamides, Y[N(SiMe₃)₂]₃ is expected to exhibit similarly enhanced growth rates relative to β-diketonate systems due to its higher surface reactivity with water [2].

ALD Growth Rate
Class-level inference
~1.2–1.3 Å/cycle vs 0.23 Å/cycle
Supports higher-throughput ALD screening
Extrapolated from nitrogen-coordinated precursor class
ALD Growth Rate Y₂O₃ Thin Films Precursor Reactivity

Lower Carbon Film Contamination

Y₂O₃ films deposited from nitrogen-coordinated precursors, including silylamides such as Y[N(SiMe₃)₂]₃, exhibit lower carbon and hydrogen impurity levels compared to films deposited from conventional β-diketonate precursors [1]. The all-nitrogen coordination environment of Y[N(SiMe₃)₂]₃ eliminates direct metal–carbon bonds that can serve as carbon contamination sources during ligand decomposition. In contrast, Y(thd)₃ contains multiple metal–oxygen coordinated β-diketonate ligands whose thermal decomposition can leave carbon residues in the film, particularly when process conditions deviate from the optimal ALD window [1].

Carbon Contamination
Class-level inference
Lower carbon/hydrogen incorporation
Supports dielectric film purity optimization
Nitrogen-coordinated ligand advantage
Film Purity Carbon Impurities Y₂O₃ Dielectrics

Halide-Free Complex Synthesis

Y[N(SiMe₃)₂]₃ serves as a versatile starting material for the synthesis of diverse yttrium amidate complexes. A library of tris-, bis-, and mono(amidate) yttrium complexes has been directly synthesized from Y[N(SiMe₃)₂]₃ and simple amide proligands via protonolysis reactions [1]. This synthetic accessibility enables researchers to tune ligand sterics and electronics for specific catalytic applications or to modify precursor volatility characteristics. In contrast, alternative starting materials such as YCl₃ require additional ligand exchange steps and may introduce halide contamination into downstream products [2].

Synthetic Route
Supporting evidence
Direct protonolysis vs salt metathesis
Supports halide-free synthetic derivatization
No chloride byproducts vs YCl₃ routes
Organometallic Synthesis Catalysis Precursor Derivatization

Multi-Grade Purity Options

Y[N(SiMe₃)₂]₃ is commercially available in multiple purity grades ranging from 99% (2N) to 99.999% (5N), enabling users to select appropriate purity levels based on application requirements [1]. Standard research-grade material is supplied at ≥98% purity with a melting point range of 180–184°C . This multi-tier purity availability provides procurement flexibility: semiconductor manufacturers requiring ultra-high purity for gate dielectric applications can select 5N grade, while catalysis researchers may find 2N–3N grades economically suitable. Such tiered purity options are less commonly available for alternative precursors such as Y(MeCp)₃ or Y(iPr-amd)₃, which are typically offered at single purity specifications [2].

Purity Grades
Supporting evidence
99% (2N) to 99.999% (5N)
Supports application-specific purity selection
Six grades available; inert-atmosphere packaging
Precursor Purity Semiconductor Grade Research Grade

Y[N(SiMe₃)₂]₃ Application Scenarios


Low-Temperature ALD for High-κ Dielectrics

Y[N(SiMe₃)₂]₃ is optimally suited for ALD of Y₂O₃ gate dielectrics in advanced semiconductor nodes where low thermal budgets are mandatory. Its sublimation at 105°C under reduced pressure enables stable precursor delivery without thermal decomposition , while its reactivity with water eliminates the need for aggressive ozone that can oxidize underlying silicon or metal electrodes [1]. The class-typical high growth rates (>1 Å/cycle) and low carbon impurity incorporation improve manufacturing throughput and dielectric reliability relative to Y(thd)₃/O₃ processes [2].

Halide-Free Yttrium Complex Synthesis

For organometallic chemists developing novel yttrium catalysts for polymerization or organic transformations, Y[N(SiMe₃)₂]₃ provides a halide-free entry point for ligand diversification. Direct protonolysis with amide proligands yields libraries of tris-, bis-, and mono(amidate) complexes without the chloride contamination inherent to YCl₃-based salt metathesis routes . This halide-free pathway is critical when the target application involves moisture-sensitive catalytic cycles where trace halides poison catalyst activity or corrode reactor components [1].

Cost-Optimized Multi-Grade Procurement

Research facilities supporting diverse projects—from semiconductor thin-film development to synthetic organometallic chemistry—benefit from the tiered purity availability of Y[N(SiMe₃)₂]₃. Semiconductor-focused groups can procure 5N (99.999%) grade for device-quality Y₂O₃ deposition , while catalysis groups requiring only moderate purity can select 2N–3N (99%–99.9%) grades at substantially lower cost [1]. This procurement flexibility, less common among alternative yttrium precursors [2], enables centralized purchasing while maintaining appropriate purity-to-cost ratios across multiple research thrusts.

Y₂O₃ Coatings on Temperature-Sensitive Substrates

Y[N(SiMe₃)₂]₃ enables ALD of Y₂O₃ passivation and hydrophobic coatings on substrates with limited thermal stability, including polymers, organic electronics, and temperature-sensitive III–V semiconductors. The water-based ALD chemistry eliminates ozone-induced substrate damage, while the lower precursor delivery temperature (105°C vs. 140–160°C for Y(thd)₃) reduces overall thermal exposure [1]. The resulting Y₂O₃ films, characterized by reduced carbon contamination compared to β-diketonate-derived films [2], provide effective environmental barrier properties and improved surface passivation for optoelectronic devices.

Application
Selection Property
Validation Focus
Low-thermal-budget Y₂O₃ ALD
Water-compatible precursor delivery
Dielectric film quality at reduced thermal budget
Halide-free yttrium complex synthesis
Direct protonolysis synthetic entry point
Halide-free ligand diversification purity
Multi-grade procurement strategy
Tiered purity availability
Application-specific purity-to-cost optimization
Temperature-sensitive substrate coatings
Low-temperature water-based ALD process
Substrate thermal compatibility and film passivation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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